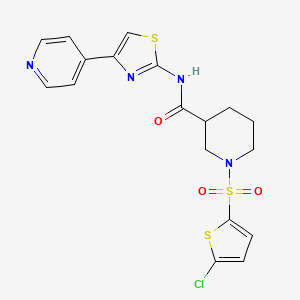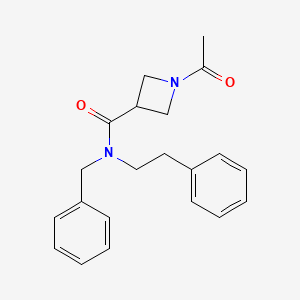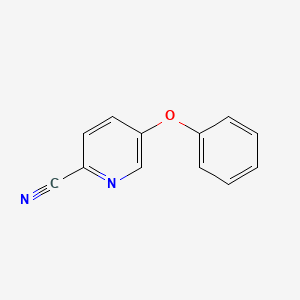![molecular formula C12H9F3N2O2 B2407002 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 400087-16-3](/img/structure/B2407002.png)
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TFAOMA and is a white powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Anticancer Applications : N-substituted acetamides, similar to the compound , have been synthesized and evaluated for anticancer properties. For instance, 5-methyl-4-phenyl thiazole derivatives exhibited selectivity and apoptosis-inducing potential against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Chemical Synthesis and Characterization
- Crystalline Forms and Synthesis : Research has focused on different crystalline forms of related compounds, such as the synthesis of specific forms for better absorption and effectiveness in treating diseases like asthma and chronic obstructive pulmonary disease (Norman, 2013).
Insecticidal Activity
- Insecticide Development : Certain acetamide derivatives have been synthesized and tested for insecticidal activity, demonstrating efficacy against pests like root-knot nematode (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Antimicrobial Activity
- Developing Antimicrobial Agents : Studies have been conducted to synthesize and test N-substituted acetamides for their potential as antimicrobial agents, showing effectiveness against bacteria and fungi (Baviskar, Khadabadi, & Deore, 2013).
Radiotracer Development
- PET Imaging : N-substituted acetamides have been developed as novel radiotracers for positron emission tomography (PET) imaging in studies of the brain, particularly in detecting neuroinflammation (Fujinaga et al., 2018).
Chemotherapy Research
- Anticancer Compound Synthesis : Research includes the synthesis of N-aryl substituted phenyl acetamide analogs and their evaluation in inhibiting cancer cell lines, demonstrating significant potential in chemotherapy (Kumar et al., 2019).
Antibacterial Agents
- Development of Antibacterial Compounds : Novel fluorinated pyrazolo-1,2,3-triazole hybrids have been synthesized and evaluated as potential antibacterial agents, demonstrating noteworthy activity against various bacterial strains (Emmadi et al., 2015).
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPAAXBLRDTOQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)





![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)



![Dimethyl 3-{2-[4-(4-nitrophenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2406939.png)
